Pyroglutamate

Description

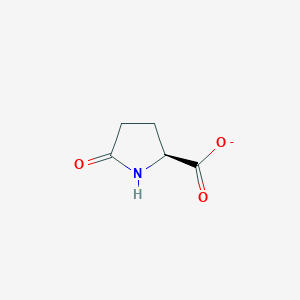

Structure

3D Structure

Properties

Molecular Formula |

C5H6NO3- |

|---|---|

Molecular Weight |

128.11 g/mol |

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/p-1/t3-/m0/s1 |

InChI Key |

ODHCTXKNWHHXJC-VKHMYHEASA-M |

SMILES |

C1CC(=O)NC1C(=O)[O-] |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-] |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Terminal Pyroglutamate Formation from Glutamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of pyroglutamate (pGlu) from N-terminal glutamine (Gln) residues in peptides and proteins. This common post-translational modification can significantly impact the biological activity, stability, and manufacturing of therapeutic proteins. This document details the underlying mechanisms, influencing factors, analytical detection methods, and strategies for prevention and removal.

Introduction to this compound Formation

N-terminal this compound is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamine residue. This conversion results in the loss of an ammonia (B1221849) molecule and a neutral, more hydrophobic N-terminus. The formation of this compound can occur spontaneously or be catalyzed by enzymes known as glutaminyl cyclases (QCs). This modification is of particular interest in the biopharmaceutical industry as it can lead to product heterogeneity and potentially alter the efficacy and safety of protein therapeutics.

Mechanisms of this compound Formation

The conversion of N-terminal glutamine to this compound can proceed through two primary pathways: a spontaneous, non-enzymatic reaction and an enzyme-catalyzed reaction.

Spontaneous (Non-Enzymatic) Formation

Spontaneous this compound formation is an intramolecular cyclization reaction.[1] The nucleophilic alpha-amino group of the N-terminal glutamine attacks the side-chain γ-carbonyl carbon, leading to the formation of a five-membered ring and the subsequent elimination of ammonia.[1] This reaction is influenced by several factors, including pH, temperature, and the composition of the surrounding buffer.[1]

Caption: Spontaneous formation of this compound from N-terminal glutamine.

Enzymatic Formation by Glutaminyl Cyclase (QC)

In vivo, the formation of this compound is often catalyzed by glutaminyl cyclases (QCs), zinc-dependent enzymes that significantly accelerate the rate of cyclization.[2] These enzymes are present in various organisms, from bacteria to humans, and play a role in the maturation of numerous peptides and proteins.[2][3] Human QC (hQC) is an important enzyme in this process and has been implicated in various diseases.[4]

Factors Influencing this compound Formation

Several physicochemical factors can influence the rate of this compound formation from N-terminal glutamine. Understanding and controlling these factors is crucial for minimizing this modification during protein production and storage.

-

pH: The rate of spontaneous cyclization is pH-dependent. While the reaction can occur over a range of pH values, it is generally favored at neutral to slightly basic conditions.[1]

-

Temperature: Higher temperatures significantly accelerate the rate of this compound formation.[1]

-

Buffer Composition: The type and concentration of buffer salts can impact the reaction rate. Phosphate and carbonate buffers have been shown to catalyze the cyclization of N-terminal glutamine.[1][5]

-

Protein Structure: The conformation and flexibility of the N-terminus of a protein can influence the rate of this compound formation.[6]

-

Formulation: In lyophilized solids, the rate of this compound formation can be greater than in solution, particularly in the pH range of 5.5-6.[7]

Quantitative Data on this compound Formation

The rate of this compound formation is often described by its half-life (t½), the time it takes for 50% of the N-terminal glutamine to be converted. The following tables summarize key quantitative data from the literature.

Table 1: Half-life of N-terminal Glutamine Cyclization

| Protein/Peptide | pH | Temperature (°C) | Half-life (t½) | Reference |

| 5P12-RANTES | 7.3 | 37 | ~20 hours | [8] |

Table 2: Rate Constants for Spontaneous Cyclization

| N-terminal Residue | pH | Rate Constant (s⁻¹) | Reference |

| Glutamine | 6.5 | 10⁻⁶ | [9] |

| Glutamic Acid | 6.5 | 10⁻⁹ | [9] |

Table 3: Influence of Buffer on this compound Formation

| Buffer | Observation | Reference |

| Phosphate | Increases the rate of pGlu formation from N-terminal Gln. | [5] |

| Ammonium (B1175870) Bicarbonate | At 0.2 M and 37°C, nearly 44% conversion of glutaminyl peptides to pyroglutamyl peptides was observed in 24 hours. | [10] |

Experimental Protocols

Accurate detection and quantification of this compound are essential for process control and quality assessment of therapeutic proteins. The following sections provide detailed methodologies for key experiments.

Detection and Quantification by Mass Spectrometry (LC-MS/MS)

Mass spectrometry is a powerful tool for the identification and quantification of this compound due to its high sensitivity and specificity.

Protocol for Tryptic Digestion and LC-MS/MS Analysis:

-

Protein Reduction and Alkylation (Optional but Recommended):

-

Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8).

-

Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

-

Add iodoacetamide (B48618) (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

-

Quench the reaction by adding DTT to a final concentration of 25 mM.

-

-

Buffer Exchange:

-

Remove the denaturant and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 8) using a desalting column or dialysis.

-

-

Tryptic Digestion:

-

Add sequencing-grade modified trypsin to the protein solution at a protease-to-protein ratio of 1:20 to 1:50 (w/w).

-

Incubate at 37°C for 4-18 hours.

-

-

LC-MS/MS Analysis:

-

Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

-

Inject an appropriate amount of the peptide mixture onto a reversed-phase HPLC column (e.g., C18) coupled to a mass spectrometer.

-

Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.

-

Acquire mass spectra in a data-dependent mode, where the mass spectrometer automatically selects the most intense peptide ions for fragmentation (MS/MS).

-

-

Data Analysis:

-

Identify peptides by searching the MS/MS spectra against a protein sequence database.

-

The formation of this compound from N-terminal glutamine results in a mass loss of 17.03 Da.

-

Quantify the relative abundance of the native and this compound-containing peptides by comparing the peak areas of their respective extracted ion chromatograms.

-

Caption: Workflow for LC-MS/MS analysis of this compound formation.

Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can be used to separate and quantify the native protein from its this compound-modified form.

Protocol for RP-HPLC Quantification:

-

Sample Preparation:

-

Prepare the protein sample in a suitable buffer. If necessary, perform a buffer exchange into the mobile phase A.

-

-

Chromatographic Conditions:

-

Column: A C4 or C18 reversed-phase column suitable for protein separations.

-

Mobile Phase A: Typically 0.1% trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Typically 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute the proteins. The gradient should be optimized for the specific protein of interest.

-

Detection: UV absorbance at 214 nm or 280 nm.

-

-

Data Analysis:

-

The this compound-modified protein is typically more hydrophobic and will elute later than the native protein.

-

Quantify the relative amounts of the two forms by integrating the peak areas of the corresponding chromatogram peaks.

-

Enzymatic Removal of this compound

This compound aminopeptidase (B13392206) (pGAP) can be used to specifically remove the N-terminal this compound residue, which can be useful for confirming its presence and for N-terminal sequencing.

Protocol for this compound Aminopeptidase Digestion:

-

Enzyme and Buffer Preparation:

-

Use a commercially available this compound aminopeptidase (e.g., from Pyrococcus furiosus).

-

Prepare the reaction buffer as recommended by the enzyme manufacturer (e.g., 50 mM sodium phosphate, pH 7.0, containing 10 mM DTT and 1 mM EDTA).[11]

-

-

Denaturation (if necessary):

-

For some proteins, denaturation may be required to expose the N-terminus to the enzyme. This can be achieved by heating or the addition of detergents like polysorbate 20.[12]

-

-

Enzymatic Digestion:

-

Add the this compound aminopeptidase to the protein sample at an optimized enzyme-to-substrate ratio.

-

Incubate at the recommended temperature (e.g., 55°C for the enzyme from P. furiosus) for an appropriate amount of time (e.g., 12 hours).[11]

-

-

Analysis:

-

Analyze the reaction mixture by mass spectrometry or RP-HPLC to confirm the removal of the this compound residue. The removal will result in a mass increase of 17.03 Da and a shift in the retention time.

-

Prevention and Control of this compound Formation

Minimizing this compound formation is a critical aspect of biopharmaceutical development. The following strategies can be employed:

-

pH Control: Maintain the pH of process buffers and formulations between 6.0 and 7.0 to minimize the rate of spontaneous cyclization.

-

Temperature Control: Perform purification and storage at low temperatures (e.g., 2-8°C) to slow down the reaction rate.

-

Buffer Selection: Avoid buffers that are known to catalyze the reaction, such as phosphate, and consider alternatives like Tris or histidine.

-

Genetic Engineering: If the N-terminal glutamine is not essential for the protein's function, it may be possible to replace it with a non-cyclizing amino acid through site-directed mutagenesis.

Biological Significance and Impact on Drug Development

The formation of N-terminal this compound can have several consequences for therapeutic proteins:

-

Blocked N-terminus: The cyclic nature of this compound blocks the N-terminus, preventing analysis by traditional protein sequencing methods like Edman degradation.

-

Altered Biological Activity: The change in the N-terminal charge and structure can alter the protein's interaction with its target, potentially affecting its biological activity.

-

Increased Stability: In some cases, the formation of this compound can protect proteins from degradation by aminopeptidases, thereby increasing their in vivo half-life.

-

Immunogenicity: The presence of this modification can potentially lead to an immune response in some patients.

Conclusion

The formation of this compound from N-terminal glutamine is a critical quality attribute that needs to be carefully monitored and controlled during the development and manufacturing of therapeutic proteins. A thorough understanding of the mechanisms of formation, the factors that influence the reaction rate, and the available analytical techniques is essential for ensuring the safety, efficacy, and consistency of biopharmaceutical products. By implementing appropriate control strategies, it is possible to minimize this modification and produce high-quality protein therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]

- 3. Substrate specificity of glutaminyl cyclases from plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterization of the post-translational modification of recombinant human BMP-15 mature protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pyroglutamate in Alzheimer's Disease Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyroglutamated amyloid-beta (AβpE3-42), a post-translationally modified isoform of amyloid-beta, is increasingly recognized as a pivotal player in the pathogenesis of Alzheimer's disease (AD). Characterized by its heightened propensity for aggregation, enhanced stability, and potent neurotoxicity, AβpE3-42 is considered a key initiator of the amyloid cascade.[1][2] This technical guide provides an in-depth examination of the formation, pathological significance, and therapeutic targeting of pyroglutamated Aβ. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Emergence of a Pathological Aβ Isoform

For decades, the amyloid hypothesis has centered on the deposition of amyloid-beta peptides, primarily Aβ1-40 and Aβ1-42, as the central event in AD pathology.[1] However, a significant portion of the Aβ found in the brains of AD patients consists of N-terminally truncated and modified species.[3][4] Among these, pyroglutamate-modified Aβ at position 3 (AβpE3-42) has been identified as a predominant and highly pathological component of amyloid plaques.[2][3] The formation of a this compound residue at the N-terminus results from the cyclization of a glutamate (B1630785) residue, a reaction catalyzed by the enzyme glutaminyl cyclase (QC).[1][5]

This modification has profound implications for the biochemical and pathological properties of the Aβ peptide. The presence of the this compound ring increases the hydrophobicity and stability of AβpE3-42, making it more resistant to degradation by peptidases.[6][7] These altered biophysical characteristics contribute to its accelerated aggregation and its role as a potent seed for the oligomerization and fibrillation of other, more abundant Aβ species like Aβ1-42.[8][9][10] Furthermore, AβpE3-42 exhibits enhanced neurotoxicity compared to full-length Aβ, suggesting a direct and critical role in the neurodegenerative processes of AD.[11][12]

The Formation of Pyroglutamated Amyloid-Beta

The generation of AβpE3-42 is a multi-step process that begins with the proteolytic processing of the amyloid precursor protein (APP).

-

APP Processing: Sequential cleavage of APP by β-secretase (BACE1) and γ-secretase produces the full-length Aβ peptides, primarily Aβ1-40 and Aβ1-42.

-

N-terminal Truncation: The full-length Aβ peptides can undergo truncation by aminopeptidases, removing the first two amino acids and exposing a glutamate residue at the new N-terminus (position 3).[6]

-

This compound Cyclization: The enzyme glutaminyl cyclase (QC) then catalyzes the intramolecular dehydration of this N-terminal glutamate residue, forming a five-membered lactam ring known as this compound.[1][5] This enzymatic conversion is a critical step in the formation of the pathogenic AβpE3-42.[13] QC has been found to be upregulated in the cortices of individuals with Alzheimer's disease.[5]

Another pyroglutamated species, AβpE11-x, can also be formed through a similar pathway involving alternative BACE1 cleavage of APP, which exposes a glutamate at position 11, followed by QC-catalyzed cyclization.[1][14]

References

- 1. eurogentec.com [eurogentec.com]

- 2. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amyloid β-Protein Aggregation Produces Highly Reproducible Kinetic Data and Occurs by a Two-Phase Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparative study of beta-amyloid peptides Abeta1-42 and Abeta25-35 toxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Donanemab for Alzheimer’s Disease: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound-modified Aβ(3-42) affects aggregation kinetics of Aβ(1-42) by accelerating primary and secondary pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay *Fluorimetric*, | Fisher Scientific [fishersci.com]

- 12. Neurotoxicity and oxidative damage of beta amyloid 1-42 versus beta amyloid 1-40 in the mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader [protocols.io]

- 14. Phase 3 Study Results Show Donanemab Significantly Slows Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]

pyroglutamate as a potential biomarker in neurodegenerative diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's present a significant and growing challenge to global health. A critical bottleneck in the development of effective therapies is the lack of sensitive and specific biomarkers for early diagnosis, disease progression tracking, and assessment of therapeutic efficacy. This technical guide explores the emerging role of pyroglutamate (pGlu), a post-translationally modified amino acid, as a potential biomarker in this context. The focus is on pyroglutamated amyloid-beta (AβpE3) in Alzheimer's disease, a species known for its high aggregation propensity, stability, and neurotoxicity.[1][2] This document provides a comprehensive overview of the underlying biochemistry, summarizes key quantitative findings, details analytical methodologies, and presents relevant biological pathways and experimental workflows.

The Role of this compound in Neurodegenerative Diseases

This compound is a cyclic amide formed from the intramolecular dehydration of N-terminal glutamate (B1630785) or glutamine residues.[3][4] While this modification occurs in various proteins, its formation on the N-terminus of amyloid-beta peptides is a significant event in the pathology of Alzheimer's disease.[5]

Alzheimer's Disease (AD)

In AD, the pyroglutamated form of amyloid-beta, specifically AβpE3-42, is a major component of the characteristic amyloid plaques found in patient brains.[5][6] It is formed after the initial cleavage of the amyloid precursor protein (APP) and subsequent N-terminal truncation of the resulting Aβ peptide, which exposes a glutamate residue at the third position.[1] This glutamate is then cyclized into this compound by the enzyme glutaminyl cyclase (QC).[1][7]

AβpE3 species are considered particularly pernicious because they exhibit increased hydrophobicity, are resistant to degradation by peptidases, and act as potent seeds for the aggregation of other, more abundant Aβ peptides like Aβ1-42.[1][2] Studies have shown that AβpE3 accumulates progressively, even in the earliest stages of AD, suggesting it may play a critical role in initiating plaque formation.[5] Consequently, AβpE3 levels in brain tissue and cerebrospinal fluid (CSF), as well as the humoral immune response to it, are being actively investigated as potential AD biomarkers.[1]

Parkinson's Disease (PD) and Huntington's Disease (HD)

The role of this compound as a biomarker in Parkinson's and Huntington's diseases is less established compared to Alzheimer's. Research in these areas has predominantly focused on other markers, such as alpha-synuclein (B15492655) in PD[8][9] and mutant huntingtin (mHtt) protein in HD.[10][11] While general glutamate and glutamine metabolism is of interest in many neurodegenerative conditions, specific data linking this compound levels directly to PD or HD pathology is currently limited. Further research is required to explore if pyroglutamation of other key proteins (e.g., alpha-synuclein or huntingtin) occurs and whether it holds biomarker potential.

Quantitative Data Summary

The quantification of this compound, particularly AβpE3, in various biological matrices is central to its validation as a biomarker. The following table summarizes key findings from studies comparing levels in AD patients versus cognitively normal controls.

| Analyte | Sample Matrix | Patient Group | Control Group | Key Finding | Reference |

| AβpE3-42 / Aβ1-42 Ratio | Brain Tissue (Diffuse Plaques) | Sporadic AD | Cognitively Unaffected | 2-fold higher ratio in AD diffuse plaques. | [6] |

| AβpE3-42 / Aβ1-42 Ratio | Brain Tissue (Cored Plaques) | Sporadic AD | Cognitively Unaffected | 3-fold higher ratio in AD cored plaques compared to diffuse plaques in controls. | [6] |

| pE3-Aβ | Brain Tissue (Cerebral Neocortex) | Alzheimer's Disease (AD) | Old Controls (OC) & Young Controls (YC) | Significantly increased levels detected in AD compared to both control groups (p≤0.001). | [12] |

| IgM Autoantibodies to AβpE3 | Plasma | Individuals at risk for AD | Healthy Controls | Titer of IgM autoantibodies correlated with the cognitive status. | [1] |

| Glutamate | Cerebrospinal Fluid (CSF) | Probable Alzheimer's Disease | Healthy Controls | Significantly higher levels of CSF glutamate in AD patients. | [13][14] |

| Glutamine | Cerebrospinal Fluid (CSF) | Probable Alzheimer's Disease | Healthy Controls | Significantly higher levels of CSF glutamine in AD patients. | [14] |

Note: Direct concentration values for this compound itself in CSF and blood are highly variable across studies and methodologies, often due to technical challenges such as in-source conversion during mass spectrometry.[15] Ratios and relative increases are therefore more commonly reported.

Biochemical Pathways

Amyloid-Beta Pyroglutamation Pathway

The formation of pathogenic AβpE3 is a multi-step enzymatic process. It begins with the standard amyloidogenic processing of APP and is completed by the action of glutaminyl cyclase. This pathway is a key target for therapeutic intervention in Alzheimer's disease.[7]

Caption: Formation of pyroglutamated Amyloid-beta (AβpE3).

Glutamate-Glutamine Cycle

The glutamate-glutamine cycle is essential for maintaining the supply of the neurotransmitter glutamate in the central nervous system.[16] It involves a metabolic partnership between neurons and astrocytes. While distinct from Aβ pyroglutamation, altered glutamate homeostasis, potentially reflected by CSF glutamate and glutamine levels, may be an upstream indicator of neuronal stress in neurodegenerative diseases.[14][17] this compound itself is known to be metabolized in the brain and contributes to the interstitial glutamine pool.[18]

Caption: The Glutamate-Glutamine Cycle in the CNS.

Experimental Protocols

Accurate detection and quantification of this compound species are critical. Mass spectrometry and ELISA are the two most common techniques employed.

Protocol: Quantification of pGlu-Aβ by LC-MS/MS

This protocol provides a general framework for the relative or absolute quantification of pyroglutamated peptides from biological samples like CSF or brain homogenates.

1. Sample Preparation:

- Standard Preparation: Prepare a standard curve using synthetic pGlu-containing peptides of known concentrations in an appropriate matrix (e.g., artificial CSF).

- Sample Collection: Collect CSF or brain tissue homogenates according to standardized procedures. For tissue, homogenize in a suitable lysis buffer containing protease inhibitors.

- Protein Quantification: Determine the total protein concentration of each sample (e.g., using a BCA assay) for normalization purposes.

- Immunoprecipitation (Optional, for higher sensitivity): Use an antibody specific to Aβ (or pGlu-Aβ) to enrich the target peptide from the complex biological matrix.

- Reduction and Alkylation: Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with iodoacetamide (B48618) to denature proteins.

- Enzymatic Digestion: Digest the protein sample with a protease such as Trypsin or Lys-C to generate smaller peptides suitable for MS analysis.

2. Chromatographic Separation:

- LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: Use a reversed-phase C18 column to separate peptides based on hydrophobicity.

- Mobile Phases:

- Phase A: 0.1% formic acid in water.

- Phase B: 0.1% formic acid in acetonitrile.

- Gradient: Apply a gradient of increasing Phase B to elute the peptides. It is critical to develop a gradient that chromatographically separates this compound, glutamate, and glutamine to avoid analytical artifacts from in-source cyclization.[15]

3. Mass Spectrometry Analysis:

- Instrument: Use a triple quadrupole or high-resolution Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

- Mode: Operate in positive ion mode.

- Acquisition Method: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.

- Define precursor-to-fragment ion transitions specific to the target pGlu-peptide and its non-modified counterpart. The mass difference for pGlu formation from Glu is -18.01 Da.[19]

- Data Analysis:

- Integrate the peak areas from the extracted ion chromatograms for the target transitions.

- Calculate the relative abundance of the pGlu-modified peptide to its unmodified form.

- For absolute quantification, calculate the concentration based on the standard curve.[19]

Protocol: Quantification of pGlu-Aβ by Sandwich ELISA

This protocol outlines the steps for a sandwich ELISA to measure pGlu-Aβ in samples like plasma or CSF.

1. Reagent Preparation:

- Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.

- Wash Buffer: PBS with 0.05% Tween-20.

- Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA).

- Assay Diluent: PBS with 0.5% BSA and 0.05% Tween-20.

- Capture Antibody: A monoclonal antibody specific for the C-terminus of Aβ (e.g., anti-Aβ42). Dilute in Coating Buffer.

- Detection Antibody: A monoclonal antibody highly specific for the N-terminal this compound on Aβ (AβpE3). The antibody should be biotinylated. Dilute in Assay Diluent.

- Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP). Dilute in Assay Diluent.

- Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

- Stop Solution: 2N Sulfuric Acid.

- Standards: Synthetic AβpE3-42 peptide of known concentrations, diluted in Assay Diluent.

2. Assay Procedure:

- Coating: Add 100 µL of diluted capture antibody to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.[20]

- Washing (1): Aspirate the coating solution and wash wells 3 times with 300 µL of Wash Buffer.

- Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

- Washing (2): Repeat the wash step as in step 2.

- Sample/Standard Incubation: Add 100 µL of standards and samples (run in duplicate) to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

- Washing (3): Repeat the wash step as in step 2.

- Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature with gentle shaking.

- Washing (4): Repeat the wash step as in step 2.

- Enzyme Conjugate Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

- Washing (5): Repeat the wash step as in step 2, but increase to 5 washes.

- Substrate Incubation: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, monitoring for color development.

- Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

- Read Plate: Read the absorbance at 450 nm on a microplate reader immediately.

- Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of pGlu-Aβ in the samples from the standard curve.

Experimental Workflow Visualization

The selection of an analytical method depends on the specific requirements for sensitivity, specificity, and throughput. The following diagram illustrates a general workflow for this compound biomarker analysis.

Caption: General workflow for pGlu biomarker analysis.

Conclusion and Future Directions

Pyroglutamated amyloid-beta is a compelling biomarker candidate for Alzheimer's disease due to its central role in pathogenesis and its increased abundance in the AD brain.[1][6] Standardized, robust, and high-throughput analytical methods are crucial for its validation in large clinical cohorts. While ELISA offers a scalable platform for clinical screening, mass spectrometry remains the gold standard for specificity and the discovery of novel pyroglutamated species.

Future research should focus on:

-

Longitudinal Studies: Tracking pGlu levels over time in preclinical and early-stage AD patients to establish its utility in monitoring disease progression.

-

Standardization: Developing certified reference materials and standardized protocols for both MS and ELISA to ensure inter-laboratory reproducibility.

-

Expansion to Other Diseases: Investigating the pyroglutamation of other key proteins, such as alpha-synuclein and huntingtin, to determine if this modification serves as a biomarker in Parkinson's, Huntington's, or other neurodegenerative disorders.

-

Combination Biomarkers: Evaluating pGlu in combination with other established biomarkers (e.g., total tau, p-tau, neurofilament light chain) to improve diagnostic accuracy and patient stratification.

The continued investigation of this compound holds significant promise for advancing our understanding of neurodegenerative diseases and for the development of much-needed diagnostic and therapeutic tools.

References

- 1. This compound Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Aβ: role in the natural history of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyroglutamation of amyloid-βx-42 (Aβx-42) followed by Aβ1–40 deposition underlies plaque polymorphism in progressing Alzheimer's disease pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Aβ cascade as drug target in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parkinson’s Biomarkers | Parkinson's Foundation [parkinson.org]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Biomarkers for Huntington’s disease: A brief overview [rarediseasesjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Glutamate and other CSF amino acids in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Elevated Glutamate and Glutamine Levels in the Cerebrospinal Fluid of Patients With Probable Alzheimer's Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Glutamate–glutamine cycle - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Formation of extracellular glutamate from glutamine: exclusion of this compound as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. mabtech.com [mabtech.com]

The Core of Cellular Regulation: An In-depth Technical Guide to the Biosynthesis and Degradation Pathways of Pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroglutamic acid (pGlu), also known as 5-oxoproline, is a cyclic amino acid derivative that plays a pivotal, yet often underappreciated, role in cellular metabolism and protein function.[1][2] Formed from the cyclization of L-glutamate or L-glutamine, pGlu is a key intermediate in the γ-glutamyl cycle, a fundamental pathway for glutathione (B108866) biosynthesis and degradation.[3] Its presence is not merely a metabolic footnote; dysregulation of pyroglutamic acid pathways is implicated in a range of pathologies, from inherited metabolic disorders like pyroglutamic aciduria to neurodegenerative diseases such as Alzheimer's disease.[4][5][6] Furthermore, the N-terminal pyroglutamylation of peptides and proteins is a critical post-translational modification that influences their stability, localization, and activity.[7][8] This technical guide provides a comprehensive overview of the biosynthesis and degradation of pyroglutamic acid, presenting quantitative data, detailed experimental protocols, and visual pathway representations to support researchers, scientists, and drug development professionals in this critical area of study.

Biosynthesis of Pyroglutamic Acid

The formation of pyroglutamic acid can occur through both enzymatic and non-enzymatic routes. While spontaneous cyclization of glutamate (B1630785) and glutamine can occur, particularly under certain pH and temperature conditions, the primary and most regulated pathways within biological systems are enzyme-catalyzed.[9][10][11]

The γ-Glutamyl Cycle: A Hub of Pyroglutamic Acid Production

The γ-glutamyl cycle is the central pathway for both the synthesis of the master antioxidant glutathione (GSH) and the generation of pyroglutamic acid.[3]

-

γ-Glutamylcyclotransferase (GGCT): This enzyme catalyzes the conversion of γ-glutamyl amino acids, which are formed during the transport of amino acids into the cell, into pyroglutamic acid and a free amino acid.[2][12][13] This reaction is a key step in the recycling of the γ-glutamyl moiety of glutathione.

Post-Translational Modification: N-Terminal Pyroglutamylation

The formation of an N-terminal pyroglutamyl residue is a significant post-translational modification that can protect peptides and proteins from degradation by aminopeptidases.[7]

-

Glutaminyl Cyclase (QC): This zinc-dependent enzyme is a key player in the targeted formation of N-terminal pyroglutamic acid.[7][8] It catalyzes the intramolecular cyclization of N-terminal glutamine residues on a variety of peptides and proteins, including hormones, chemokines, and antibodies.[7][8][14] There are two main isoforms in humans: a secretory form (sQC) and a Golgi-resident form (gQC).[6]

Non-Enzymatic Formation

N-terminal glutamine and glutamate residues can spontaneously cyclize to form pyroglutamic acid.[1][10] This non-enzymatic conversion is generally slower than the enzyme-catalyzed reaction but can be significant under specific conditions, such as those found during the manufacturing and storage of therapeutic proteins.[10][11][15] The rate of spontaneous formation from glutamine is considerably faster than from glutamate.[10][16]

Degradation of Pyroglutamic Acid

The cellular concentration of pyroglutamic acid is tightly regulated, and its removal is essential to prevent accumulation and potential toxicity.

-

5-Oxoprolinase (OPLAH): This ATP-dependent enzyme is responsible for the conversion of pyroglutamic acid back to L-glutamate.[1][12][17][18][19][20] This reaction is a critical step in the γ-glutamyl cycle, allowing the glutamate to be reutilized for glutathione synthesis.[21] The reaction requires the presence of ATP, Mg²⁺ (or Mn²⁺), and K⁺ (or NH₄⁺) for optimal activity.[18][19] Deficiencies in 5-oxoprolinase can lead to a rare metabolic disorder characterized by the accumulation of pyroglutamic acid in the urine (5-oxoprolinuria).[12]

-

Pyroglutamyl-Peptidase I (PGPEP1): This enzyme specifically removes N-terminal pyroglutamyl residues from peptides and proteins, thereby "unblocking" them for further degradation by other proteases.[1][3]

Signaling Pathways and Logical Relationships

The biosynthesis and degradation of pyroglutamic acid are intricately linked to several key cellular processes, most notably the glutathione cycle.

The γ-glutamyl cycle illustrates the central role of pyroglutamic acid in glutathione metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes involved in pyroglutamic acid metabolism and the physiological concentrations of relevant metabolites.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |

| γ-Glutamylcyclotransferase (GGCT) | γ-Glutamyl-L-alanine | 2 mM | 50.3 µmol/min/mg | Human | [2] |

| 5-Oxoprolinase | 5-Oxo-L-proline | 14 µM | - | Wheat Germ | [22] |

| 5-Oxoprolinase | ATP | 0.4 mM | - | Wheat Germ | [22] |

| γ-Glutamyl Transpeptidase (GGT) | S-Nitrosoglutathione (GSNO) | 0.398 ± 0.031 mM | - | - | |

| Glutathione Synthetase (GS) Mutant R125C | Glycine | Increased affinity | - | Human | [18] |

| Glutathione Synthetase (GS) Mutant R267W | - | - | Decreased | Human | [18] |

Note: Vmax values are often dependent on specific assay conditions and may not be directly comparable across different studies.

Table 2: Physiological Concentrations of Relevant Metabolites

| Metabolite | Tissue/Fluid | Concentration | Reference |

| Glutamine | Human Brain | 3-6 mmol/kg | [5] |

| Glutamate | Human Brain | 6-13 mmol/kg | [5] |

| Glutamine | Mammalian Plasma | ~650 µmol/L | [23] |

| Glutamine | Extracellular Fluid (Brain) | 472 ± 38 µM | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pyroglutamic acid metabolism.

Protocol 1: Glutaminyl Cyclase Activity Assay (Fluorimetric)

This protocol is adapted from commercially available kits and published methods.[6][8][14][15][25]

Principle: This is a two-step assay. In the first step, glutaminyl cyclase (QC) converts a non-fluorescent substrate containing an N-terminal glutamine to its pyroglutamate form. In the second step, a developer enzyme (pyroglutamyl aminopeptidase) is added, which specifically cleaves the this compound residue, releasing a fluorophore (e.g., 7-amido-4-methylcoumarin, AMC), which can be measured.

Materials:

-

Recombinant human glutaminyl cyclase (QC)

-

QC substrate (e.g., Gln-AMC)

-

QC developer (pyroglutamyl aminopeptidase)

-

Assay Buffer (e.g., 50 mM HEPES, pH 6.0, 1 mM DTT, 20% glycerol)

-

QC inhibitor (for control, e.g., PQ912)

-

96-well black microplate

-

Fluorimetric microplate reader (Ex/Em = 490/520 nm for the green fluorophore mentioned in some kits, or adjust for the specific fluorophore used)

Procedure:

-

Prepare Reagents:

-

Dilute QC enzyme to the desired concentration in assay buffer. Keep on ice.

-

Dilute the QC substrate in assay buffer.

-

Prepare a solution of the QC inhibitor in assay buffer for control wells.

-

Prepare the QC developer solution by diluting it in assay buffer.

-

-

Assay Reaction:

-

Add 50 µL of the diluted QC substrate solution to each well of the 96-well plate.

-

For inhibitor control wells, add 10 µL of the diluted inhibitor solution. For other wells, add 10 µL of assay buffer.

-

To initiate the reaction, add 40 µL of the diluted QC enzyme solution to each well. For a negative control, add 40 µL of assay buffer without the enzyme.

-

Mix the contents of the wells gently.

-

Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes).

-

-

Development and Measurement:

-

Add 50 µL of the QC developer solution to each well.

-

Incubate at 37°C for 15-30 minutes to allow for the cleavage of the this compound and release of the fluorophore.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control from all readings.

-

Plot the fluorescence intensity against the concentration of the QC enzyme or the inhibitor.

-

References

- 1. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. doras.dcu.ie [doras.dcu.ie]

- 4. Human hereditary glutathione synthetase deficiency: kinetic properties of mutant enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate and Glutamine: A Review of In Vivo MRS in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurogentec.com [eurogentec.com]

- 7. pnas.org [pnas.org]

- 8. AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay *Fluorimetric*, | Fisher Scientific [fishersci.com]

- 9. Kinetic properties of missense mutations in patients with glutathione synthetase deficiency : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 10. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]

- 11. ijcmas.com [ijcmas.com]

- 12. Gamma-glutamylcyclotransferase - Wikipedia [en.wikipedia.org]

- 13. Gamma-Glutamylcyclotransferase: A Novel Target Molecule for Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. N-terminal Glutamate to this compound Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic properties of missense mutations in patients with glutathilone synthetase deficiency [openresearch-repository.anu.edu.au]

- 18. Kinetic properties of missense mutations in patients with glutathione synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification and Characterization of γ-Glutamylamine Cyclotransferase, an Enzyme Responsible for γ-Glutamyl-ϵ-lysine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Glutathione Synthesis and Turnover in the Human Erythrocyte: ALIGNMENT OF A MODEL BASED ON DETAILED ENZYME KINETICS WITH EXPERIMENTAL DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. II. Glutamine and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

The Multifaceted Role of Pyroglutamate in the Central Nervous System: From Neuromodulation to Neurodegeneration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

Pyroglutamate (pGlu), a cyclic derivative of glutamic acid, has emerged as a significant modulator of central nervous system (CNS) function and a key player in the pathology of neurodegenerative diseases. While historically recognized as the N-terminal amino acid of various peptides and hormones, including Thyrotropin-Releasing Hormone (TRH), contemporary research has illuminated its broader and more complex roles. This technical guide provides a comprehensive overview of the function of this compound in the CNS, with a particular focus on its involvement in Alzheimer's disease through the modification of amyloid-beta peptides. We present quantitative data on this compound levels in biological samples, detail experimental protocols for its analysis and functional characterization, and provide visual representations of key signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development seeking to understand and target the diverse actions of this compound in the CNS.

Introduction

Pyroglutamic acid, or this compound (pGlu), is a naturally occurring amino acid derivative formed through the intramolecular cyclization of glutamic acid or glutamine.[1] This modification has profound implications for the structure, stability, and function of the molecules in which it resides. In the central nervous system, this compound's influence is twofold: it acts as a crucial component of signaling molecules and, in a pathological context, contributes to the formation of neurotoxic protein aggregates.

The most well-characterized role of this compound is as the N-terminal residue of Thyrotropin-Releasing Hormone (TRH), a neuropeptide that regulates the synthesis and release of thyroid-stimulating hormone and prolactin.[2][3] Beyond its endocrine function, TRH and its analogs exhibit neuroprotective properties, underscoring the importance of the pyroglutamyl moiety in mediating biological activity within the CNS.

More recently, the focus of this compound research has shifted dramatically towards its involvement in Alzheimer's disease (AD). The N-terminal modification of amyloid-beta (Aβ) peptides to form this compound-Aβ (pGlu-Aβ or AβpE) is now recognized as a critical event in AD pathogenesis.[4][5] These modified peptides exhibit increased hydrophobicity, a higher propensity for aggregation, and enhanced neurotoxicity compared to their full-length counterparts, positioning them as key therapeutic targets.[4][5]

This guide will delve into the dual nature of this compound in the CNS, exploring its physiological functions and its pathological contributions. We will provide a detailed examination of the signaling pathways involving this compound, present quantitative data from key studies, and outline the experimental methodologies used to investigate its function.

This compound in Neurodegenerative Disease: The Case of Alzheimer's Disease

The formation of this compound-modified amyloid-beta (pGlu-Aβ) is a pivotal step in the amyloid cascade hypothesis of Alzheimer's disease. This post-translational modification significantly alters the biochemical properties of the Aβ peptide, accelerating disease progression.

Formation and Properties of this compound-Modified Amyloid-Beta

The generation of pGlu-Aβ involves the truncation of the full-length Aβ peptide, exposing an N-terminal glutamate (B1630785) residue, which is then cyclized by the enzyme glutaminyl cyclase (QC). This process results in a more stable and aggregation-prone form of Aβ.[4][5] The increased hydrophobicity and resistance to degradation of pGlu-Aβ contribute to its rapid aggregation into soluble oligomers and insoluble fibrils, which are the primary components of the characteristic amyloid plaques found in the brains of AD patients.[4][5]

Quantitative Analysis of this compound-Modified Amyloid-Beta

The quantification of pGlu-Aβ in biological fluids and tissues is crucial for understanding its role in AD progression and for the development of diagnostic and therapeutic strategies. The following tables summarize key quantitative findings from studies measuring pGlu-Aβ levels in the cerebrospinal fluid (CSF) and brain tissue of individuals with varying cognitive status.

Table 1: Cerebrospinal Fluid (CSF) Levels of this compound-Modified Aβ Isoforms

| Analyte | Subject Group | Concentration (ng/mL) | Statistical Significance | Reference |

| AβpE3-40 | Subjective Memory Complaint (SMC) | 0.08 ± 0.03 | [6] | |

| Mild Cognitive Impairment (MCI) | 0.05 ± 0.02 | p < 0.01 vs SMC | [6] | |

| Alzheimer's Disease (AD) | 0.04 ± 0.02 | p < 0.001 vs SMC | [6] | |

| AβpE11-42 | Subjective Memory Complaint (SMC) | 0.24 ± 0.07 | [6] | |

| Mild Cognitive Impairment (MCI) | 0.20 ± 0.08 | Not Significant | [6] | |

| Alzheimer's Disease (AD) | 0.16 ± 0.06 | p < 0.05 vs SMC | [6] |

Table 2: Brain Tissue Levels of this compound-Modified Aβ Isoforms (Insoluble Fraction)

| Analyte | Brain Region | Subject Group | Concentration (pmol/g) | Reference |

| AβpE3-42 | Posterior Cingulate Cortex | No Cognitive Impairment (NCI) | 2.5 | [7] |

| Mild Cognitive Impairment (MCI) | 10.0 | [7] | ||

| Alzheimer's Disease (AD) | 227.6 | [7] | ||

| AβpE3-40 | Posterior Cingulate Cortex | No Cognitive Impairment (NCI) | 0.1 | [7] |

| Mild Cognitive Impairment (MCI) | 0.5 | [7] | ||

| Alzheimer's Disease (AD) | 2.2 | [7] |

Note: Data are presented as mean ± standard deviation or median values as reported in the cited literature.

Signaling Pathways Involving this compound

This compound plays a critical role in several signaling pathways within the CNS, most notably in the context of TRH and its downstream effects.

Thyrotropin-Releasing Hormone (TRH) Signaling

TRH, a tripeptide with the sequence pGlu-His-Pro-NH2, initiates its signaling cascade by binding to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR).[8] This binding activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors modulate a variety of cellular processes, including neurotransmitter release and gene expression.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

Quantification of this compound-Modified Aβ in CSF by Mass Spectrometry

This protocol is adapted from Domingo et al. (2021).[6]

Objective: To quantify the levels of various Aβ isoforms, including pGlu-Aβ, in human cerebrospinal fluid.

Materials:

-

Human CSF samples

-

Guanidine hydrochloride (GuHCl)

-

Phosphoric acid (H3PO4)

-

μ-elution mixed-mode cation exchange Solid-Phase Extraction (SPE) plate

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Quadrupole time-of-flight (QqTOF) mass spectrometer

-

Acquity UPLC BEH C18 column

-

Isotopically labeled internal standards

Procedure:

-

Sample Pre-treatment:

-

Dilute CSF samples 1:1 with 5 M GuHCl.

-

Shake for 45 minutes at room temperature.

-

Further dilute 1:3 with 4% H3PO4 in water.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE plate according to the manufacturer's instructions.

-

Load the pre-treated sample onto the SPE plate.

-

Wash the plate to remove unbound components.

-

Elute the Aβ peptides.

-

-

UHPLC-MS Analysis:

-

Inject the eluted sample into the UHPLC system equipped with a C18 column.

-

Separate the Aβ isoforms using a gradient of mobile phases.

-

Detect and quantify the different Aβ species using the QqTOF mass spectrometer in positive ion mode.

-

Use isotopically labeled internal standards for accurate quantification.

-

Active and Passive Avoidance Tasks in Rodents

These behavioral paradigms are used to assess learning and memory. The following are generalized protocols.

4.2.1. Active Avoidance (Shuttle Box)

Objective: To assess the ability of a rodent to learn to avoid an aversive stimulus by moving to a different compartment.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.

Procedure:

-

Habituation: Place the animal in the shuttle box and allow it to explore both compartments freely for a set period.

-

Training:

-

A trial begins with the presentation of the CS in the compartment the animal currently occupies.

-

If the animal moves to the other compartment before the US is delivered, it is recorded as an avoidance response, and the trial ends.

-

If the animal does not move, the US is delivered through the grid floor until the animal escapes to the other compartment.

-

Multiple trials are conducted with an inter-trial interval.

-

-

Testing: The number of avoidance responses is recorded over a set number of trials to assess learning.

4.2.2. Passive Avoidance (Step-Through)

Objective: To assess the ability of a rodent to learn to inhibit a natural tendency to avoid an aversive stimulus.

Apparatus: A two-compartment box with one brightly lit "safe" compartment and one dark "shock" compartment, connected by a door. The dark compartment has a grid floor for delivering a foot shock.

Procedure:

-

Training:

-

Place the animal in the light compartment, facing away from the door.

-

When the animal enters the dark compartment (exhibiting its natural preference), a mild foot shock is delivered.

-

-

Testing:

-

After a set retention interval (e.g., 24 hours), place the animal back in the light compartment.

-

Measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive experience.

-

The Broader Role of this compound in the CNS

While the role of pGlu-Aβ in AD is a major area of research, this compound itself has other functions in the CNS.

Interaction with Glutamatergic Systems

Given its structural similarity to glutamate, this compound has been investigated for its interaction with the glutamatergic system. Studies have shown that L-pyroglutamic acid can interact with glutamate binding sites.[9] One study reported an IC50 value of 28.11 μM for L-pyroglutamate in displacing ³H-L-glutamic acid binding in rat forebrain membranes.[9] However, comprehensive quantitative data on its binding affinities (Ki values) to various glutamate receptor subtypes and its effects on glutamate transporters (IC50 values) are not extensively available in the current literature. This represents a significant knowledge gap that warrants further investigation.

Effects on Learning and Memory

Some studies have suggested that pyroglutamic acid may have nootropic, or cognition-enhancing, effects. For instance, arginine this compound was shown to moderately accelerate learning in a conditioned avoidance response task in rats.[6] However, the precise mechanisms underlying these potential cognitive benefits remain to be fully elucidated.

Conclusion and Future Directions

This compound is a molecule of dual significance in the central nervous system. As a fundamental component of neuropeptides like TRH, it plays a vital role in physiological signaling. Conversely, as a modification of the amyloid-beta peptide, it is a key driver of pathology in Alzheimer's disease. The extensive research on pGlu-Aβ has provided valuable insights into its formation, aggregation, and neurotoxicity, paving the way for the development of targeted therapeutics.

Despite these advances, several areas require further exploration. The precise, quantitative nature of the interaction between standalone this compound and the various components of the glutamatergic system remains largely uncharacterized. Elucidating the binding affinities and functional effects of this compound on different glutamate receptors and transporters will be crucial for a complete understanding of its neuromodulatory role. Furthermore, while preliminary studies suggest potential cognitive-enhancing effects of this compound, the underlying molecular mechanisms are not well understood and require more rigorous investigation.

Future research should focus on filling these knowledge gaps. Detailed electrophysiological studies are needed to dissect the direct effects of this compound on synaptic transmission and plasticity. Comprehensive pharmacological profiling will be essential to determine its receptor and transporter interaction profile. A deeper understanding of the broader physiological and pathological roles of this compound will undoubtedly open new avenues for therapeutic intervention in a range of neurological and neurodegenerative disorders.

References

- 1. Regulation of the TRH-like peptide pyroglutamyl-glutamyl-prolineamide in the rat anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The narrow specificity this compound amino peptidase degrading TRH in rat brain is an ectoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-Aβ: role in the natural history of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 5. Chemistry and pharmacology of arginine this compound. Analysis of its effects on the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and preliminary evaluation of trans-3,4-conformationally-restricted glutamate and this compound analogues as novel EAAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological Techniques for Studying Synaptic Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of N-Terminal Pyroglutamate on Protein Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-terminal pyroglutamate (pGlu) is a common post-translational modification that significantly influences the physicochemical properties and stability of proteins and peptides. Formed by the intramolecular cyclization of N-terminal glutamine or glutamate, this modification is a critical consideration in protein research and biopharmaceutical development. The formation of pGlu neutralizes the N-terminal charge, increases hydrophobicity, and enhances resistance to aminopeptidases. These changes collectively impact protein folding, aggregation, and in vivo half-life. This technical guide provides an in-depth analysis of the structure of this compound, its formation pathways, and its multifaceted impact on protein stability, with a particular focus on its role in amyloidogenic diseases. Detailed experimental protocols for the characterization of this compound and its effects are also provided.

The Structure and Formation of this compound

Pyroglutamic acid (pGlu), also known as 5-oxoproline, is a lactam derivative of glutamic acid. Its formation involves an intramolecular cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue. This reaction results in the elimination of ammonia (B1221849) from Gln or water from Glu, forming a five-membered ring.[1] This cyclization can occur spontaneously, particularly under specific pH and temperature conditions, or it can be catalyzed by the enzyme glutaminyl cyclase (QC).[2][3]

The formation of the pGlu residue blocks the N-terminus of the polypeptide chain, a feature that has significant implications for its biochemical analysis.[1]

Impact of this compound on Protein Physicochemical Properties

The conversion of an N-terminal Gln or Glu to pGlu induces several key changes in the physicochemical properties of a protein:

-

Neutralization of Charge: The cyclization reaction eliminates the free primary amine group at the N-terminus, thereby neutralizing its positive charge. This alteration can shift the isoelectric point (pI) of the protein.[4]

-

Increased Hydrophobicity: The loss of the charged amino group and the formation of the lactam ring increase the overall hydrophobicity of the N-terminal region.[4][5] This increased hydrophobicity can influence protein folding, solubility, and interactions with other molecules and biological membranes.

-

Resistance to Proteolysis: The cyclic structure of pGlu renders it resistant to cleavage by most aminopeptidases, which typically require a free N-terminal amino group for their activity.[2][4] This resistance can significantly increase the in vivo half-life of pGlu-containing proteins and peptides.

This compound and Protein Stability: A Double-Edged Sword

The formation of N-terminal this compound has a complex and often context-dependent impact on protein stability. While it confers resistance to enzymatic degradation, it frequently promotes aggregation, a phenomenon of particular relevance in several neurodegenerative diseases.

Enhanced Aggregation Propensity

The increased hydrophobicity and altered charge distribution resulting from pGlu formation are major drivers of protein aggregation.[4][6] This is prominently observed in amyloidogenic peptides, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein (B15492655) in Parkinson's disease.[7][8][9] pGlu-modified Aβ (pGlu-Aβ) is considered a critical seeding species in the formation of amyloid plaques, exhibiting a higher propensity for oligomerization and fibrillization than the full-length Aβ peptide.[4][10][11] Studies have shown that pGlu-Aβ aggregates more rapidly and is more neurotoxic than its unmodified counterpart.[4][12]

Thermodynamic Stability

While the impact of this compound on aggregation has been extensively studied, comprehensive quantitative data on its effect on the thermodynamic stability of proteins (e.g., changes in melting temperature, Tm, or Gibbs free energy of unfolding, ΔG) is not widely available in a comparative format. The increased resistance to degradation suggests a higher kinetic stability. However, the increased propensity to aggregate can complicate the interpretation of thermodynamic stability measurements.

The rate of this compound formation itself is influenced by environmental factors, as summarized in the table below.

Quantitative Data on this compound Formation and Impact

Kinetics of this compound Formation

The rate of non-enzymatic this compound formation is highly dependent on pH and temperature. Understanding these kinetics is crucial for preventing this modification during protein production and storage.

| N-Terminal Residue | pH | Temperature (°C) | Half-life of Cyclization | Reference |

| Glutamate | 4.0 | 37 | 4.8 months | [9] |

| Glutamate | 7.0 | 37 | 19 months | [9] |

| Glutamate | 8.0 | 37 | 11 months | [9] |

| Glutamate | 4.1 | 45 | ~9 months | [13] |

Impact on Aggregation Kinetics of Amyloid-β

The presence of this compound significantly accelerates the aggregation of amyloid-β peptides.

| Peptide | Condition | Lag Phase | Elongation Rate Constant | Reference |

| AβpE3–42 (5 µM) | pH 7.4, 25°C | 1.14 h | 0.51 h⁻¹ | [8] |

| AβpE3–42 (2.5 µM) | pH 7.4, 25°C | 2.01 h | 0.31 h⁻¹ | [8] |

| Aβ1–42 (20 µM) | pH 7.4, 25°C | Significantly longer than pGlu-Aβ | Slower than pGlu-Aβ | [8] |

Signaling Pathways and Logical Relationships

The formation of this compound can be depicted as a key post-translational modification step that channels a protein towards either functional stability or pathological aggregation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 3. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Edman degradation - Wikipedia [en.wikipedia.org]

- 5. news-medical.net [news-medical.net]

- 6. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]

- 8. benchchem.com [benchchem.com]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 12. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]

- 13. 焦谷氨酸氨肽酶 来源于激烈热球菌 recombinant, expressed in E. coli, ~90% (SDS-PAGE), ≥5.0 units/mg protein | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Pyroglutamic Acid in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid or glutamine, is a ubiquitous yet often underestimated molecule in biology. Initially discovered through chemical synthesis in 1882, its presence and significance in living systems have become increasingly apparent.[1] This technical guide provides a comprehensive overview of the discovery, history, formation mechanisms, and multifaceted biological roles of pyroglutamic acid. It details the critical distinction between its spontaneous, non-enzymatic formation and its controlled enzymatic generation by glutaminyl cyclases.

Functionally, the conversion to an N-terminal pGlu residue is a crucial post-translational modification that significantly enhances the stability of numerous peptides and proteins, including hormones and antibodies, by protecting them from degradation by aminopeptidases. However, this stability can be pathogenic. The formation of pyroglutamated amyloid-beta (Aβ) peptides is a key event in the pathology of Alzheimer's disease, leading to highly neurotoxic and aggregation-prone species.[2][3] Furthermore, free pyroglutamic acid is an important metabolite in the gamma-glutamyl cycle, and its abnormal accumulation can signal underlying metabolic disorders.[4]

This document consolidates key quantitative data, details essential experimental protocols for pGlu detection and analysis, and provides visual diagrams of the core biochemical pathways and experimental workflows to serve as a vital resource for researchers in the field.

Discovery and History

The journey of understanding pyroglutamic acid began in a purely chemical context and gradually moved into the biological realm.

-

1882: The initial discovery of pyroglutamic acid was not in a biological sample, but as a product of heating glutamic acid to 180°C, which causes it to lose a water molecule and cyclize.[1]

-

Mid-20th Century: Researchers began identifying a "blocked" N-terminus in various proteins that resisted standard sequencing techniques like Edman degradation. This blocking group was later identified as pyroglutamic acid. This was observed in molecules like immunoglobulin light and heavy chains and fibrinogen.[5]

-

Spontaneous vs. Enzymatic Debate: For a considerable time, there was debate as to whether the presence of pGlu in proteins was a native modification or an artifact of extraction and purification, given the known tendency of N-terminal glutamine to cyclize under mild conditions.[5]

-

Discovery of Glutaminyl Cyclase (QC): The discovery of enzymes that specifically catalyze the formation of pGlu from N-terminal glutamine residues provided definitive evidence for its biological relevance as a controlled post-translational modification.[6][7] These zinc-dependent enzymes, known as glutaminyl cyclases (QC), were first identified in plants and later in mammals.[6][8]

-

Role in Metabolism: The role of free pGlu as a metabolite in the glutathione (B108866) cycle was elucidated, linking it to cellular antioxidant defense and specific metabolic disorders known as 5-oxoprolinuria.[1][4]

-

Link to Alzheimer's Disease: A pivotal moment in pGlu research was the discovery of N-terminally truncated and pyroglutamated forms of amyloid-beta (AβpE3) in the brains of Alzheimer's disease (AD) patients.[3][9] This finding implicated pGlu formation as a critical step in the pathogenesis of AD, sparking significant interest in QC inhibitors as a therapeutic strategy.[2][10]

Formation of Pyroglutamic Acid in Biological Systems

Pyroglutamic acid is formed in biological systems through three primary pathways: spontaneous (non-enzymatic) cyclization, enzyme-catalyzed cyclization, and as an intermediate in the gamma-glutamyl cycle.

Non-Enzymatic Formation

N-terminal glutamine (Gln) and, to a lesser extent, glutamic acid (Glu) residues on peptides and proteins can spontaneously cyclize to form pGlu.[11]

-

From Glutamine: The N-terminal amino group performs a nucleophilic attack on the side-chain amide carbon, leading to intramolecular cyclization and the release of an ammonia (B1221849) (NH₃) molecule. This results in a mass loss of 17 Da.[11]

-

From Glutamic Acid: The reaction involves a similar nucleophilic attack, but on the side-chain carboxyl carbon, resulting in the elimination of a water (H₂O) molecule and a mass loss of 18 Da.[11]

This non-enzymatic reaction is influenced by physicochemical conditions. Studies on monoclonal antibodies have shown that the rate of pGlu formation from N-terminal glutamic acid increases at both acidic (pH 4) and alkaline (pH 8) conditions, with minimal formation observed around pH 6.2.[12][13] The reaction is also accelerated by higher temperatures.[13][14]

Enzymatic Formation: Glutaminyl Cyclase (QC)

The enzymatic formation of pGlu is catalyzed by Glutaminyl Cyclase (QC) and its isoform (isoQC). These are zinc-dependent enzymes that significantly accelerate the cyclization of N-terminal Gln and Glu residues.[6][8]

-

Mechanism: QC catalyzes the intramolecular cyclization of N-terminal glutamine and glutamic acid into a pyroglutamate residue.[6] This post-translational modification is crucial for the maturation and stability of many peptide hormones and secretory proteins.[8]

-

Substrates: QC acts on a variety of substrates, including hormones like thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH), as well as chemokines like CCL2.[8]

-

Pathological Role: In Alzheimer's disease, QC catalyzes the formation of pyroglutamated amyloid-beta (AβpE3), a highly toxic and aggregation-prone species that acts as a seed for amyloid plaque formation.[2][10][15]

Metabolic Formation: The Gamma-Glutamyl Cycle

Pyroglutamic acid (as 5-oxoproline) is a key intermediate in the gamma-glutamyl cycle, a pathway essential for the synthesis and recycling of the antioxidant glutathione.[1][4]

-

Formation: The enzyme γ-glutamyl cyclotransferase acts on γ-glutamyl cysteine, releasing cysteine and forming 5-oxoproline (pGlu).[16]

-

Conversion: 5-oxoproline is then converted back to glutamate (B1630785) by the ATP-dependent enzyme 5-oxoprolinase.[1] This glutamate can then be used to resynthesize glutathione.

-

Dysregulation: Deficiencies in this cycle, for example, due to certain genetic disorders or drug toxicity (like chronic paracetamol use), can lead to a buildup of 5-oxoproline.[4][16] This accumulation results in a condition called high anion gap metabolic acidosis (pyroglutamic acidosis).[4][16]

Biological Roles and Significance

Protein and Peptide Stabilization

The pGlu modification at the N-terminus physically blocks the substrate binding site of most aminopeptidases, enzymes that degrade proteins from their N-terminal end. This blockage confers significant resistance to proteolysis, thereby increasing the in vivo half-life and stability of many bioactive peptides and proteins.[3] This is particularly important for secreted molecules like hormones and antibodies.

Role in Neurobiology and Disease

Pyroglutamic acid plays a dual role in the central nervous system, contributing to both normal function and severe pathology.

-

Neurotransmitter Function: L-pyroglutamic acid can cross the blood-brain barrier and is believed to influence the activity of neurotransmitters like acetylcholine (B1216132) and GABA.[17][18] It is sometimes marketed as a nootropic for supporting cognitive functions such as memory and learning.[17]

-

Alzheimer's Disease (AD): The formation of pyroglutamated amyloid-beta (AβpE3) is a critical event in AD pathogenesis.[2] AβpE3 peptides are more hydrophobic, aggregate much more rapidly, and are more resistant to degradation than their full-length counterparts.[2][3] They act as seeding cores, accelerating the formation of the neurotoxic oligomers and amyloid plaques that are hallmarks of AD.[3][9] The enzyme glutaminyl cyclase (QC), which catalyzes this modification, has therefore become a major therapeutic target for AD drug development.[10][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the formation and detection of pyroglutamic acid.

Table 1: Non-Enzymatic Formation Rate of pGlu from N-terminal Glutamic Acid in an IgG Antibody

| Condition | pH | Temperature (°C) | Half-life of N-terminal Glu | Reference |

|---|---|---|---|---|

| Acidic Buffer | 4.1 | 45 | ~9 months | [12] |

| Acidic Buffer | 4.6 | 45 | Not specified, but formation detected | [19] |

| Near-Neutral | 6.2 | 37-45 | Minimal formation observed | [13] |

| Alkaline Buffer | 8.0 | 37-45 | Increased formation observed | [13] |

Data derived from studies on recombinant monoclonal antibodies, demonstrating the influence of pH and temperature on spontaneous cyclization.

Table 2: Mass Changes Due to pGlu Formation

| Precursor Residue | Reaction | Mass Change (Da) | Resulting N-terminus | Reference |

|---|---|---|---|---|

| Glutamine (Gln) | Cyclization with NH₃ loss | -17.03 | Pyroglutamic Acid (pGlu) | [11] |

| Glutamic Acid (Glu) | Cyclization with H₂O loss | -18.01 | Pyroglutamic Acid (pGlu) | [11] |

This precise mass shift is fundamental for the detection of pGlu modification by mass spectrometry.

Experimental Protocols

Accurate detection and quantification of pGlu are essential for research and biopharmaceutical quality control.

Protocol: Identification of pGlu Modification by Mass Spectrometry

This workflow is a standard proteomics approach to identify pGlu-modified proteins.

Objective: To confirm the presence and location of a pGlu residue at the N-terminus of a protein.

Methodology:

-

Protein Digestion:

-

Reduce the protein sample with dithiothreitol (B142953) (DTT) to break disulfide bonds.

-

Alkylate the resulting free cysteine residues with iodoacetamide (B48618) to prevent re-formation of disulfide bonds.

-

Digest the protein into smaller peptides using a sequence-specific protease, such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]

-

Elute the peptides directly into a high-resolution mass spectrometer.

-

The mass spectrometer performs a full MS scan to measure the mass-to-charge ratio (m/z) of the intact peptides.

-

The instrument then selects precursor ions (including potential pGlu-peptides) for fragmentation, generating tandem mass spectra (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein sequence database.

-

The search algorithm must be configured to include the pGlu modification as a variable modification on N-terminal Gln (-17.03 Da) and N-terminal Glu (-18.01 Da).

-

The N-terminal peptide fragment series (b-ions) in the MS/MS spectrum will confirm the sequence and the presence of the pGlu modification at the first residue.

-

Protocol: Enzymatic Removal of pGlu for N-terminal Sequencing

This method is used to de-block a pGlu-modified protein to allow for subsequent analysis of the underlying sequence.

Objective: To remove the N-terminal pGlu residue to enable Edman degradation or other N-terminal analyses.

Enzyme: this compound aminopeptidase (B13392206) (PGP-1) from Pyrococcus furiosus or other sources.[20] This enzyme specifically cleaves the pGlu residue from the N-terminus of peptides and proteins.[21]

Methodology:

-

Sample Preparation:

-